2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
2-(Benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups, including a benzylthio group, a thiophene ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with sodium thiolate to form benzylthiol.
Coupling with Pyridine Derivative: The benzylthiol is then reacted with a pyridine derivative, such as 2-(thiophen-3-yl)pyridine-4-carbaldehyde, under basic conditions to form the desired intermediate.
Acylation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-N-(pyridin-4-ylmethyl)acetamide: Lacks the thiophene ring.
2-(Thiophen-3-yl)-N-(pyridin-4-ylmethyl)acetamide: Lacks the benzylthio group.
N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)acetamide: Lacks both the benzylthio and benzyl groups.
Uniqueness
2-(Benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is unique due to the presence of both the benzylthio and thiophene groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows for a broader range of applications and interactions in chemical and biological systems.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-19(14-24-12-15-4-2-1-3-5-15)21-11-16-6-8-20-18(10-16)17-7-9-23-13-17/h1-10,13H,11-12,14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWESKDWNWOAJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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